molecular formula C15H14ClNO B5178730 3-chloro-N-(1-phenylethyl)benzamide CAS No. 220306-62-7

3-chloro-N-(1-phenylethyl)benzamide

Cat. No.: B5178730
CAS No.: 220306-62-7
M. Wt: 259.73 g/mol
InChI Key: HHMRKSWBHLXSPT-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffold in Modern Chemical Synthesis and Design

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged structure in chemical synthesis. preprints.org Its prevalence stems from the amide bond's planarity, stability, and capacity to act as both a hydrogen bond donor and acceptor. uni.lu These features make it an excellent building block for constructing complex molecular architectures with specific three-dimensional arrangements.

In medicinal chemistry, the benzamide framework is a key component in a wide array of therapeutic agents. uni.lu Its derivatives have been explored for a multitude of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. guidechem.comnih.govchemsrc.com The ability to readily modify both the benzene ring and the N-substituent allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. sigmaaldrich.com

Contextualization of Chloro-Substitution and Chiral (1-phenylethyl) Moieties in Organic Frameworks

The chloro-substitution at the meta-position of the benzoyl ring is a common strategy in organic synthesis to modulate the electronic properties of a molecule. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the properties of the adjacent carbonyl group. Furthermore, the introduction of a halogen atom like chlorine can enhance the lipophilicity of a compound and provide a site for further chemical modification through cross-coupling reactions. nih.gov

The chiral (1-phenylethyl) moiety is of particular importance in asymmetric synthesis. (S)-1-phenylethylamine and its (R)-enantiomer are widely used as chiral auxiliaries and resolving agents. cnreagent.com Incorporating this chiral group into the benzamide structure introduces a stereocenter, leading to the existence of enantiomers which can have distinct interactions with other chiral molecules, such as biological receptors or chiral catalysts. The synthesis of enantiomerically pure products is often achieved using this structural motif. cnreagent.comresearchgate.net

Research Rationale and Scope for 3-chloro-N-(1-phenylethyl)benzamide Studies

The combination of a 3-chlorobenzoyl group with a chiral 1-phenylethylamine (B125046) in a single molecule presents a compelling subject for research. The rationale for studying this compound is based on the potential for this compound to exhibit interesting chemical and physical properties arising from the interplay of its constituent parts.

Despite the well-established significance of its core components, detailed research findings specifically on this compound are not extensively documented in publicly accessible literature. Much of the available information is found in chemical supplier catalogs and compound databases. uni.lusigmaaldrich.com This suggests that while the compound is known and available, it remains an area with potential for further exploration.

The scope of future research could involve a thorough investigation of its synthesis, possibly adapting established methods for amide formation, such as the coupling of 3-chlorobenzoyl chloride with 1-phenylethylamine. A standard synthesis approach involves the reaction of a carboxylic acid (or its activated derivative like an acyl chloride) with an amine. For instance, the synthesis of the related N-[(1S)-1-phenylethyl]benzamide is achieved by refluxing benzoic acid and (S)-1-phenylethylamine in the presence of boric acid. nih.gov A similar protocol could be envisioned for the synthesis of the title compound.

Further studies would logically extend to its full spectroscopic characterization (NMR, IR, Mass Spectrometry), and determination of its crystal structure to understand its solid-state conformation and intermolecular interactions. Investigating the distinct properties of its (R) and (S) enantiomers would also be a critical aspect of a comprehensive research program. Given the biological activities of many benzamide derivatives, exploring the potential of this compound in areas like medicinal chemistry or as a chiral ligand in catalysis would be a rational next step.

Chemical Compound Data

PropertyValueSource
Compound Name This compound uni.lu
Molecular Formula C₁₅H₁₄ClNO uni.lusigmaaldrich.com
Molecular Weight 259.738 g/mol sigmaaldrich.com
CAS Number 220306-62-7 guidechem.comsigmaaldrich.com
SMILES CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Cl uni.lu
Predicted XlogP 3.7 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMRKSWBHLXSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220306-62-7
Record name 3-CHLORO-N-(1-PHENYLETHYL)BENZAMIDE
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Synthetic Methodologies and Route Design for 3 Chloro N 1 Phenylethyl Benzamide

Standard Amidation Protocols

Standard amidation protocols represent the most direct and widely used methods for constructing the amide bond in 3-chloro-N-(1-phenylethyl)benzamide. These methods generally involve the coupling of a carboxylic acid component, 3-chlorobenzoic acid, with an amine component, 1-phenylethylamine (B125046).

A robust and traditional method for amide bond formation is the reaction of an amine with an activated carboxylic acid derivative, most commonly an acyl chloride. In this approach, 3-chlorobenzoic acid is first converted to the more reactive 3-chlorobenzoyl chloride. This activation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3-chlorobenzoyl chloride is then reacted with 1-phenylethylamine to form the desired amide. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

A general procedure involves dissolving the acid chloride in a suitable solvent, followed by the addition of the amine and a base, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity, before allowing it to warm to room temperature. hud.ac.uk

Table 1: Representative Acyl Chloride-Based Amidation

Starting MaterialsReagentsSolventKey ConditionsProduct
3-chlorobenzoyl chloride, 1-phenylethylamineTriethylamineCyrene™ or CH₂Cl₂0 °C to room temp, 1 hrThis compound

This table illustrates a typical reaction setup based on general procedures for amide synthesis from acyl chlorides. hud.ac.uk

Direct condensation of a carboxylic acid and an amine is also a prevalent strategy, facilitated by a wide array of coupling reagents that activate the carboxylic acid in situ.

Titanium(IV) Chloride (TiCl₄): Titanium tetrachloride can be employed to activate the carboxyl group of 3-chlorobenzoic acid, promoting direct amide synthesis. researchgate.net TiCl₄ acts as a powerful Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by 1-phenylethylamine. researchgate.net These reactions can be performed under various conditions, sometimes even solvent-free at elevated temperatures. nih.govresearchgate.net

Carbodiimides (EDC.HCl) with Additives (HOBt): Carbodiimide-based coupling reagents are exceptionally common in peptide synthesis and general amidation due to their mild reaction conditions and high efficiency. ub.edu A frequently used combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in conjunction with 1-Hydroxybenzotriazole (HOBt). nih.govgoogle.com

Table 2: Comparison of Coupling Reagent-Mediated Methods

Coupling SystemMechanismAdvantagesCommon Solvents
TiCl₄ Lewis acid activation of the carboxylic acid. researchgate.netEffective for direct amidation.Pyridine, Toluene
EDC.HCl / HOBt Formation of an O-acylisourea intermediate, followed by conversion to a more stable HOBt active ester. ub.edunih.govMild conditions, high yields, suppression of side reactions and racemization. ub.eduDMF, CH₂Cl₂, Acetonitrile (B52724)

The choice of solvent and reaction conditions plays a critical role in the success of amidation reactions. Solvents are selected based on the solubility of the reactants and reagents, as well as their compatibility with the reaction mechanism. Aprotic solvents such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) are commonly used. nih.govnih.gov

Recent efforts toward greener synthesis have explored the use of bio-based solvents like Cyrene™. hud.ac.uk In some protocols, aqueous systems with an alkali metal hydroxide (B78521) like sodium hydroxide have been successfully employed, offering environmental benefits and simplified product isolation, as the amide product often precipitates from the aqueous medium. google.com

Reaction temperature is another key parameter. While acyl chloride reactions are often initiated at 0 °C to manage their exothermic nature, hud.ac.uk coupling reactions are typically run at room temperature. nih.gov The duration of the reaction can vary from a few hours to overnight, depending on the reactivity of the substrates and the specific protocol used.

Asymmetric Synthesis and Enantioselective Routes

Since 1-phenylethylamine is a chiral molecule, the synthesis of this compound inherently involves stereochemistry. When an enantiomerically pure form of the amine, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, is used, the corresponding enantiopure amide can be synthesized directly with retention of configuration at the chiral center.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective transformation. sigmaaldrich.comtcichemicals.com In the context of synthesizing this compound, the chiral amine (1-phenylethylamine) itself functions as a "chiral component" rather than a classical auxiliary that is later removed. The use of enantiopure 1-phenylethylamine is a direct method to produce an enantiopure final product. mdpi.com

For instance, reacting 3-chlorobenzoyl chloride with (S)-(-)-1-phenylethylamine will yield N-[(1S)-1-phenylethyl]-3-chlorobenzamide. This strategy is foundational for producing enantiomerically pure versions of this and related compounds. The chirality of the amine dictates the absolute stereochemistry of the product.

Modern synthetic chemistry offers advanced catalytic methods for the asymmetric synthesis of chiral amides. Nickel-catalyzed reactions have emerged as a powerful tool for creating enantioenriched α-arylbenzamides. uzh.chnih.govuzh.ch While not a direct synthesis of the target molecule from 3-chlorobenzoic acid, this approach represents a state-of-the-art strategy for constructing the core α-aryl amide motif with high enantioselectivity.

One such method is the nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. uzh.chresearchgate.net This reaction involves the use of a chiral nickel catalyst, typically formed in situ from a nickel source and a chiral ligand like a bisimidazoline (BIm). nih.gov The reaction couples a vinyl benzamide (B126) with an aryl halide and a hydride source (e.g., a silane). uzh.chbohrium.com This process regioselectively introduces the aryl group to the internal position of the olefin, creating a new stereocenter α to the amide nitrogen with high levels of stereocontrol. uzh.ch The mild reaction conditions and use of neutral reagents make this an attractive and versatile method for accessing pharmacologically relevant chiral amides. nih.govresearchgate.net

Table 3: Overview of Nickel-Catalyzed Asymmetric Synthesis for α-Arylbenzamides

ComponentRoleExample
Catalyst Nickel(II) precursorNiCl₂·glyme
Ligand Chiral Bisimidazoline (BIm)Provides stereocontrol
Substrates Vinyl amide, Aryl halideBuilding blocks
Hydride Source DiethoxymethylsilaneProvides the hydrogen atom
Solvent Aprotic solventDioxane, THF

This table summarizes the key components of a modern nickel-catalyzed asymmetric synthesis for a class of compounds structurally related to the target molecule, based on published methodologies. uzh.chnih.gov

Diastereoselective Approaches to Precursor Synthesis

The synthesis of this compound involves the coupling of two key precursors: 3-chlorobenzoyl chloride (or its corresponding carboxylic acid) and the chiral amine, 1-phenylethylamine (α-PEA). As the stereochemistry of the final product is determined by the enantiopurity of the amine, diastereoselective methods are paramount in the synthesis of α-PEA.

Chiral 1-phenylethylamine is a widely utilized chiral auxiliary and inducer in asymmetric synthesis. nih.govdntb.gov.ua Its own enantioselective synthesis can be achieved through several advanced methods. One prominent approach is the diastereoselective reduction of imines or related precursors. This often involves the use of a chiral auxiliary that directs the stereochemical outcome of a key bond-forming step. For instance, modified sodium borohydrides have been used in the reduction of imine moieties containing an (R)-1-arylethylamine motif as a chiral auxiliary, yielding diastereomeric products with moderate to good stereoselectivity that can be separated by chromatography. researchgate.net

Another powerful strategy is biocatalysis, which employs enzymes to achieve high enantioselectivity under mild conditions. Transaminases (TAs) are particularly effective for producing chiral amines from prochiral ketones. researchgate.net In the synthesis of (S)-1-phenylethylamine, a transaminase can catalyze the asymmetric amination of acetophenone, using an amine donor like isopropylamine. To overcome unfavorable thermodynamic equilibria that can limit yield, this process can be coupled with techniques for co-product removal, such as pervaporation to eliminate the acetone co-product. researchgate.net

A chemoenzymatic one-pot process has also been developed, starting from styrene. acs.org This method combines a palladium/copper-catalyzed Wacker oxidation of styrene to form acetophenone in situ, followed by an enzymatic reductive amination using ammonia as the nitrogen source. This tandem approach avoids the isolation of intermediates and provides the desired amine with excellent enantiomeric excess. acs.org

Green Chemistry Principles in Synthesis

The formation of the amide bond between 3-chlorobenzoic acid and 1-phenylethylamine is a key step where green chemistry principles can be applied to enhance sustainability. Traditional methods often rely on stoichiometric coupling reagents or the conversion of the carboxylic acid to a more reactive acid chloride, which can have poor atom economy and generate hazardous waste. walisongo.ac.id

Catalyst-Free and Recyclable Catalyst Systems

Modern amide synthesis increasingly focuses on direct amidation of carboxylic acids with amines, where the only byproduct is water. This approach is significantly more atom-economical and environmentally benign. While this reaction can be performed catalyst-free at high temperatures, recent advancements have introduced efficient and recyclable catalysts that operate under milder conditions. acs.orgnih.gov

Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can be reused multiple times. Examples include:

Heterogeneous Silica Catalysts : These materials can effectively catalyze amide synthesis directly from an acid and an amine, avoiding toxic byproducts and offering the benefits of being low-cost, environmentally benign, and reusable. rsc.org

Covalent Organic Frameworks (COFs) : A novel method utilizes a COF as a recyclable, heterogeneous photocatalyst. Under red light irradiation, the COF can catalyze the synthesis of amides from alcohols (which can be derived from carboxylic acids) and amines under mild conditions, streamlining production and eliminating metal contamination. dst.gov.in

Brønsted Acidic Ionic Liquids (BAILs) : These ionic liquids can function as both the solvent and the catalyst for direct amidation. They are highly stable, easily recovered, and can be reused multiple times without significant loss of activity. This method is efficient for a broad scope of substrates and can be scaled up, demonstrating a significant improvement in sustainability as measured by process mass intensity (PMI). acs.org

Interactive Table: Comparison of Recyclable Catalyst Systems for Amide Synthesis

Catalyst System Catalyst Type Reaction Conditions Advantages Reusability
Silica rsc.org Heterogeneous Solid Varies Low cost, environmentally benign Readily recycled
TTT-DHTD COF dst.gov.in Photocatalyst Red light irradiation Mild conditions, high efficiency Robust for repeated use
BAIL acs.org Ionic Liquid 80-140 °C Acts as solvent and catalyst At least 6 times
Fe-Al Clay stmjournals.in Heterogeneous Solid Microwave irradiation Solvent-free, short reaction time Multiple times with negligible activity loss

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including amide bond formation. amazonaws.com Compared to conventional heating methods, microwave irradiation offers several key advantages:

Rapid Reaction Times : Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and efficient heating. This can reduce reaction times from hours or days to mere minutes. beilstein-journals.orgnih.gov

Higher Yields : The speed and efficiency of microwave heating can minimize the formation of side products, often resulting in higher isolated yields of the desired amide. amazonaws.comnih.gov

Improved Purity : Shorter reaction times at controlled temperatures can reduce the degradation of reactants and products, leading to cleaner reaction profiles and simplifying purification.

Interactive Table: Conventional vs. Microwave-Assisted Amide Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to days Minutes to seconds beilstein-journals.org
Energy Transfer Conduction and convection (slow, inefficient) Direct coupling with polar molecules (rapid, efficient)
Temperature Profile Temperature gradient within the vessel Uniform, homogeneous heating
Typical Yields Often lower due to side reactions/degradation Often higher due to speed and selectivity amazonaws.com
Solvent Use Often requires high-boiling point solvents Can often be performed with less solvent or solvent-free stmjournals.in

Process Optimization and Scale-Up Considerations in Laboratory Settings

Transitioning a synthetic procedure from a small-scale discovery setting to a larger laboratory scale requires careful optimization and consideration of several factors to ensure efficiency, safety, and reproducibility.

Process Optimization involves the systematic adjustment of reaction parameters to achieve the desired outcome. For the synthesis of this compound, this would include:

Stoichiometry : Optimizing the molar ratio of 3-chlorobenzoyl chloride/acid to 1-phenylethylamine to maximize conversion of the limiting reagent.

Catalyst Loading : For catalyzed reactions, determining the minimum amount of catalyst needed to achieve a high reaction rate without unnecessary cost or purification challenges.

Temperature and Time : Identifying the optimal temperature and reaction duration to ensure complete conversion while minimizing byproduct formation.

Solvent Selection : Choosing a solvent that provides good solubility for reactants but also facilitates product isolation and purification. Green solvent guides can be used to select more environmentally friendly options.

Green chemistry metrics are valuable tools for evaluating and optimizing a process. Metrics such as Atom Economy , Reaction Mass Efficiency (RME) , and Process Mass Intensity (PMI) provide a quantitative assessment of a reaction's efficiency and environmental impact, guiding the selection of the "greenest" synthetic route. walisongo.ac.id For example, a direct catalytic amidation will have a much better PMI than a route involving an acid chloride derivative due to the reduction in reagents and workup materials. walisongo.ac.id

Scale-Up Considerations in a laboratory setting (e.g., moving from 100 mg to 10-20 g scale) introduce new challenges:

Heat Transfer : Amide formation, especially from an acid chloride, is often exothermic. What is easily managed in a small flask can lead to a dangerous temperature increase in a larger vessel. Proper cooling and controlled addition of reagents are critical.

Mixing : Efficient stirring is necessary to ensure homogeneity, especially in heterogeneous reactions (e.g., with a solid catalyst or during precipitation). Inadequate mixing can lead to localized overheating and reduced yields.

Purification : Methods that are practical on a small scale, like column chromatography, become cumbersome and generate significant solvent waste on a larger scale. Developing a robust crystallization procedure for the final product is highly desirable for efficient and scalable purification. stmjournals.in

Reagent Handling : Handling larger quantities of chemicals, such as corrosive thionyl chloride or 3-chlorobenzoyl chloride, requires more stringent safety protocols and appropriate personal protective equipment.

By carefully optimizing the reaction conditions and anticipating the challenges of increasing the reaction volume, a robust and scalable laboratory synthesis of this compound can be developed.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the electronic environment of each nucleus can be mapped, providing a clear picture of the molecular framework.

While specific experimental data for 3-chloro-N-(1-phenylethyl)benzamide is not publicly available, the expected chemical shifts can be inferred from detailed studies of closely related compounds. For instance, the analysis of N-phenyl-2-[(trichloroacetyl)amino]benzamide provides a basis for assigning the aromatic and amide protons and carbons. psu.edu The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the protons of the two substituted benzene (B151609) rings and the ethyl fragment. The protons on the 3-chlorobenzoyl moiety would appear as a complex multiplet system in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the phenylethyl group would also resonate in the aromatic region, with the methine proton of the ethyl group appearing as a quartet coupled to the adjacent methyl protons, which would present as a doublet. The amide (N-H) proton is expected to appear as a singlet or doublet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. psu.edu The carbons of the two aromatic rings will show distinct signals in the 120-140 ppm region, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift. The aliphatic carbons of the 1-phenylethyl group would appear at higher field, with the methine carbon around 50-60 ppm and the methyl carbon around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (C=O) - 165-168
3-chlorobenzoyl C1 - 135-138
3-chlorobenzoyl C2 7.8-8.0 128-130
3-chlorobenzoyl C3 - 133-135
3-chlorobenzoyl C4 7.4-7.6 129-131
3-chlorobenzoyl C5 7.3-7.5 126-128
3-chlorobenzoyl C6 7.6-7.8 125-127
Amide (N-H) 8.0-8.5 -
Methine (CH) 5.2-5.4 (quartet) 50-55
Methyl (CH₃) 1.5-1.7 (doublet) 20-23
1-phenylethyl C1' - 140-143
1-phenylethyl C2'/C6' 7.2-7.4 126-128
1-phenylethyl C3'/C5' 7.3-7.5 128-130

To establish the precise connectivity of atoms and confirm the structural assignments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings, as well as the coupling between the methine proton and the methyl protons of the 1-phenylethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms bearing protons. psu.edu

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state, particularly for characterizing polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. The related compound, N-[(1S)-1-phenylethyl]benzamide, has been shown to exhibit conformational trimorphism, meaning it can exist in three different crystal forms. nih.gov These polymorphs differ in their molecular packing and conformation, which can be detected by ssNMR.

For this compound, ssNMR could be used to identify and characterize any potential polymorphs. Differences in the ¹³C chemical shifts in the solid-state spectra would indicate different crystalline environments for the carbon atoms in each polymorph. This information is crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrational modes of the amide group and the two substituted aromatic rings.

Amide Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong band that appears around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found in the range of 1510-1570 cm⁻¹.

Aromatic Vibrations: The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear as a series of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the benzene rings will influence the exact positions and intensities of these bands. The C-Cl stretching vibration of the 3-chlorobenzoyl moiety is expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are predicted frequencies based on analogous structures and may vary from experimental results.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
N-H Stretch 3300-3100 Amide
Aromatic C-H Stretch 3100-3000 Aromatic Rings
Aliphatic C-H Stretch 3000-2850 Ethyl Group
C=O Stretch (Amide I) 1630-1680 Amide
C=C Stretch 1600-1400 Aromatic Rings
N-H Bend (Amide II) 1570-1510 Amide

In the solid state, amide molecules often form intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another. These hydrogen bonds can significantly affect the vibrational frequencies of these groups. In the case of 3-chloro-N-(3-chloro-phenyl)benzamide, adjacent molecules are linked into infinite chains through N-H···O hydrogen bonds. nih.gov A similar arrangement would be expected for this compound.

The formation of hydrogen bonds typically causes a red shift (a shift to lower frequency) and broadening of the N-H stretching band in the IR spectrum. The C=O stretching frequency is also sensitive to hydrogen bonding, with a shift to lower frequency indicating stronger hydrogen bonding. By analyzing these shifts, the strength and nature of the intermolecular hydrogen bonding in the crystal lattice can be assessed.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C15H14ClNO, the theoretical monoisotopic mass is 259.0764 Da. uni.lu HRMS analysis can confirm this mass to within a few parts per million (ppm), which effectively rules out other potential elemental compositions.

The technique is also used to assess the purity of a sample. The presence of other ions with high mass accuracy can indicate impurities or degradation products. In typical HRMS analyses, the compound is ionized to form various adducts, such as the protonated molecule [M+H]+ or the sodium adduct [M+Na]+. The precise masses of these adducts are predicted and then compared against experimental data. scispace.com

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification when compared against a database.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct IonPredicted m/z
[M+H]+260.08368
[M+Na]+282.06562
[M-H]-258.06912
[M+K]+298.03956
[M]+259.07585

This interactive table is based on predicted values for C15H14ClNO.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule in a controlled manner, typically through electron ionization (EI) or collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

For this compound, the most labile bond is the amide C-N bond. Cleavage of this bond is expected to be a primary fragmentation pathway, leading to two major fragment ions:

The 3-chlorobenzoyl cation: This fragment (m/z ≈ 139/141 due to chlorine isotopes) arises from the cleavage and retention of the positive charge on the acyl portion. This cation can undergo further fragmentation, such as the loss of a carbon monoxide (CO) group to yield the 3-chlorophenyl cation (m/z ≈ 111/113). nist.gov

The 1-phenylethylaminyl cation: This fragment (m/z ≈ 120) corresponds to the amine portion of the molecule.

Analysis of these characteristic fragments allows for the unambiguous confirmation of the connectivity of the benzoyl and phenylethyl moieties within the parent molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unparalleled, definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This includes the molecule's absolute configuration, its preferred conformation, and the network of intermolecular interactions that govern its packing in the crystal lattice.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed. For a chiral molecule like this compound, SCXRD can determine the absolute configuration (R or S) at the stereocenter without ambiguity.

The analysis also reveals the molecule's conformation in the solid state. Key conformational descriptors include the dihedral angles between the planes of the two aromatic rings and the torsion angles defining the geometry of the central amide linkage. For instance, in the closely related compound N-[(1S)-1-phenylethyl]benzamide, the dihedral angle between the phenyl rings was found to be 23.1 (2)° in one polymorph and 56.2 (1)° in another, highlighting how conformation can vary. nih.gov In studies of various chloro-substituted benzanilides, the N-H and C=O bonds of the amide group are often found to be anti to each other. nih.govnih.gov The amide group is also typically twisted with respect to the attached aromatic rings, with reported dihedral angles ranging from 31.5° to 37.4°. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. In N-substituted benzamides, the most significant of these is the intermolecular N-H⋯O hydrogen bond, which links the amide hydrogen of one molecule to the carbonyl oxygen of a neighboring molecule. nih.gov This interaction is highly directional and strong, often leading to the formation of infinite one-dimensional chains, commonly described by the graph-set notation C(4). nih.govnih.gov

These primary chains can be further organized into more complex three-dimensional architectures by weaker interactions. These can include:

C-H⋯O interactions: Where aromatic or aliphatic C-H groups act as weak hydrogen bond donors to carbonyl oxygens. nih.gov

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Cl⋯Cl contacts: Interactions between chlorine atoms on neighboring molecules, as seen in 4-Chloro-N-(3-chloro-phen-yl)benzamide where a contact of 3.474 (1) Å was observed. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, contain the same molecule but differ in their molecular conformation and/or their packing arrangement in the crystal lattice. This can lead to different physical properties, such as melting point, solubility, and stability.

The study of related benzamides has revealed several instances of polymorphism. For example, N-(3-chloro-phenyl)benzamide is known to exist in at least two polymorphic forms: an orthorhombic form and a monoclinic form. nih.gov The primary difference between them is a significant change in the dihedral angle between the two aromatic rings (8.90° vs. 61.0°). nih.gov An even more striking example is N-[(1S)-1-phenylethyl]benzamide, which exhibits conformational trimorphism, crystallizing in three different forms. nih.gov Two of these forms share the same P21 space group but have notably different densities and packing efficiencies due to conformational changes. nih.gov

Crystal engineering is the field dedicated to understanding and controlling these intermolecular interactions to design and synthesize new crystalline solids with desired structures and properties. By systematically studying how modifications to the molecular structure (such as the position of the chloro substituent) affect the observed packing motifs, it may be possible to predictably generate specific polymorphs of this compound.

Table 2: Crystallographic Data for Polymorphs of Related Benzamide (B126) Compounds

CompoundPolymorphCrystal SystemSpace GroupDihedral Angle (rings)Ref.
N-(3-chloro-phenyl)benzamideIMonoclinicP21/c8.90 (13)° nih.gov
N-(3-chloro-phenyl)benzamideIIOrthorhombicPbca61.0 (1)° nih.gov
N-[(1S)-1-phenylethyl]benzamideIMonoclinicP2123.1 (2)° nih.gov
N-[(1S)-1-phenylethyl]benzamideIIMonoclinicP2156.2 (1)° nih.gov
N-[(1S)-1-phenylethyl]benzamideIIIOrthorhombicP212121- nih.gov

This interactive table showcases examples of polymorphism in structurally similar compounds.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

No published studies were found that detail the geometry optimization or explore the conformational energy landscape of 3-chloro-N-(1-phenylethyl)benzamide using DFT methods.

There is no available research presenting an analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the Molecular Electrostatic Potential (MEP) for this compound.

Specific theoretical predictions for NMR chemical shifts or vibrational frequencies for this compound based on DFT calculations are not documented in the available literature.

Quantum Chemical Studies on Reactivity Descriptors

A detailed analysis of quantum chemical reactivity descriptors such as electrophilicity, chemical hardness, and ionization energy for this compound has not been reported in scientific papers.

There are no findings in the current body of scientific literature regarding the theoretical prediction of the non-linear optical (NLO) properties of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to understand the motion of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment. However, specific MD simulation studies on this compound are not found in the available scientific literature.

No specific studies detailing the dynamic conformational behavior of this compound in different media through molecular dynamics simulations were identified.

Research on analogous compounds, such as N-[(1S)-1-phenylethyl]benzamide, has demonstrated conformational trimorphism, where the molecule adopts different crystal structures. nih.gov This is influenced by the rotation of the phenyl rings. nih.gov While this suggests that the core structure of N-(1-phenylethyl)benzamide is flexible, direct extrapolation to the 3-chloro substituted derivative requires dedicated computational studies. The presence of the chlorine atom at the 3-position of the benzoyl ring would influence the electronic distribution and steric factors, likely leading to a unique conformational landscape compared to the unsubstituted parent compound.

There is no specific information available from molecular dynamics simulations regarding the interactions of this compound with solvents and other small molecules.

Chirality, Stereochemistry, and Enantiomeric Studies

Enantiomeric Resolution Techniques

The separation of the racemic mixture of 3-chloro-N-(1-phenylethyl)benzamide into its individual enantiomers is a critical process for stereochemical studies.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. While specific studies detailing the chiral HPLC resolution of this compound are not abundant in the searched literature, the separation of analogous compounds provides a strong basis for the methodology. For instance, the separation of similar benzamides and phenylethylamine derivatives is commonly achieved using polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose (B213188) or amylose. nih.govsigmaaldrich.com

A typical method would involve a normal-phase or reverse-phase elution mode. sielc.com The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography. sielc.com For reverse-phase separations, mixtures of acetonitrile (B52724) or methanol (B129727) and water are common. nih.govsielc.com The precise conditions, including the choice of CSP, mobile phase composition, flow rate, and column temperature, would be optimized to achieve baseline separation of the (R) and (S) enantiomers. nih.gov Detection is typically performed using a UV detector, as the aromatic rings in the molecule absorb UV light.

Diastereomeric salt formation is a classical and industrially viable method for resolving racemic mixtures. This technique involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. nih.gov

For the resolution of a neutral compound like this compound, it would first need to be derivatized to an acidic or basic compound, or the resolution would have been performed on its chiral precursor, 1-phenylethylamine (B125046). Racemic 1-phenylethylamine is readily resolved using chiral acids like tartaric acid or mandelic acid. researchgate.net Subsequently, the enantiomerically pure amine can be reacted with 3-chlorobenzoyl chloride to yield the desired enantiopure this compound.

Research on the resolution of similar compounds, such as p-chloromandelic acid using (R)-phenylethylamine, highlights the importance of solvent choice, molar ratios, and temperature in optimizing the separation. nih.govresearchgate.net The success of the resolution is often rationalized by analyzing the crystal structures of the diastereomeric salts, where different intermolecular interactions, like hydrogen bonding, lead to the observed differences in solubility. nih.gov

Optical Purity Determination and Absolute Configuration Assignment

Once the enantiomers are separated, it is essential to determine their optical purity and assign their absolute configuration.

Specific rotation is a fundamental property of chiral compounds and is used to determine the enantiomeric purity of a sample. It is measured using a polarimeter. While specific optical rotation values for the individual enantiomers of this compound are not explicitly documented in the provided search results, data for closely related compounds are available. For example, the related compound (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide has reported specific rotation values that vary with the solvent used. nih.govpreprints.org This dependency underscores the importance of reporting the solvent, concentration, temperature, and wavelength of light used when measuring specific rotation. nih.gov

Table 1: Specific Rotation of Related Benzamide (B126) Compounds

Compound Specific Rotation ([α]) Concentration (c) Solvent
(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide -46.781° 0.873 g/100mL Acetone
(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide -13.540° 1.090 g/100mL Ethanol
(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide -2.986° 1.007 g/100mL Chloroform

Data sourced from multiple studies. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, showing mirror-image curves. This technique is invaluable for assigning the absolute configuration of a chiral molecule by comparing the experimental spectrum with spectra predicted by computational methods, such as time-dependent density functional theory (TD-DFT). researchgate.net

Although experimental CD spectra for this compound were not found in the search results, the methodology is well-established. researchgate.net The process involves obtaining the experimental CD spectrum of one of the purified enantiomers and then performing TD-DFT calculations to predict the theoretical CD spectra for both the (R) and (S) configurations. The absolute configuration of the experimental sample is assigned by matching its CD spectrum to the computationally predicted spectrum. researchgate.net

Application as Chiral Solvating Agents (CSAs) for NMR Enantiomeric Discrimination

Enantiomerically pure chiral compounds can be used as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric composition of other racemic compounds. A CSA forms transient, diastereomeric complexes with the enantiomers of a racemic analyte through non-covalent interactions. nih.govdigitellinc.com This interaction leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals (chemical shift non-equivalence, ΔΔδ) in the NMR spectrum. nih.govpreprints.org

Amides derived from 1-phenylethylamine, such as Kagan's amide ((R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide), are well-validated CSAs for a wide range of analytes including alcohols, amines, and carboxylic acids. nih.govpreprints.orgpreprints.org The effectiveness of these amides as CSAs stems from their ability to form hydrogen bonds and engage in π-π stacking interactions. nih.gov Given its structural similarity, enantiomerically pure this compound is expected to function as a competent CSA. The chloro-substituent on the benzoyl ring could modulate its interaction with analytes, potentially offering different or improved enantiomeric discrimination for specific classes of compounds compared to existing CSAs.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-3-chloro-N-(1-phenylethyl)benzamide
(S)-3-chloro-N-(1-phenylethyl)benzamide
1-phenylethylamine
3-chlorobenzoyl chloride
Tartaric acid
Mandelic acid
p-chloromandelic acid
(R)-phenylethylamine
(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide
N-[(1S)-1-phenylethyl]benzamide

Supramolecular Chemistry and Crystal Engineering

Detailed Analysis of Hydrogen Bonding Networks (N-H...O) in Solid State

In the solid state, the primary and most predictable non-covalent interaction governing the assembly of 3-chloro-N-(1-phenylethyl)benzamide molecules is the hydrogen bond between the amide N-H donor and the carbonyl C=O acceptor. This interaction is a robust and highly directional force in crystal engineering.

In the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide, infinite chains are also formed via N-H...O hydrogen bonds, further supporting the prevalence of this motif in chloro-substituted benzamides. nih.gov

Table 1: Predicted Hydrogen Bonding Parameters

Interaction Type Donor Acceptor Typical Graph Set

This table is based on the common hydrogen bonding patterns observed in related benzamide (B126) structures.

Aromatic π-Stacking Interactions and Their Influence on Crystal Packing

Aromatic π-stacking interactions play a significant role in the crystal packing of molecules containing phenyl rings. In this compound, both the phenyl ring from the 1-phenylethyl group and the 3-chlorophenyl ring are available for such interactions. The presence of a chlorine atom, an electron-withdrawing substituent, on one of the phenyl rings can modulate the nature of these π-stacking interactions.

Studies on substituted sulfoesters and sulfonamides have shown that the presence of electron-withdrawing groups like chlorine can favor specific molecular conformations that facilitate intramolecular π-π interactions. rsc.org In the broader context of crystal engineering, the combination of hydrogen bonding and π-π stacking is a powerful tool for constructing desired supramolecular frameworks. rsc.org

Halogen Bonding and Other Non-Covalent Interactions Involving Chlorine

The chlorine atom in this compound introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. This interaction has emerged as a significant tool in crystal engineering. researchgate.net

In the crystal packing, the chlorine atom can potentially form halogen bonds with various acceptors, including the carbonyl oxygen or the π-system of an adjacent aromatic ring. The competition and interplay between hydrogen bonding and halogen bonding are of considerable interest. In some structures, halogen bonds have been shown to be competitive with hydrogen bonds in directing crystal assembly. mdpi.com

For instance, in the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide, Cl...Cl contacts with a distance of 3.474 Å link the primary hydrogen-bonded chains, demonstrating the structure-directing role of halogen interactions. nih.gov The relative importance of C-H...Cl and Cl...Cl interactions depends on the specific steric and electronic environment within the crystal. The presence of the chlorine atom provides an additional vector for directional intermolecular interactions, adding another layer of complexity and control to the crystal engineering of this compound.

Table 2: Potential Non-Covalent Interactions Involving Chlorine

Interaction Type Donor Atom Acceptor
Halogen Bond Cl O=C
Halogen Bond Cl π-system of phenyl ring

Self-Assembly Patterns and Formation of Ordered Supramolecular Architectures (e.g., 1D Chains)

The self-assembly of this compound into ordered supramolecular architectures is primarily driven by the interplay of the aforementioned non-covalent interactions. The strong and directional N-H...O hydrogen bonds are expected to be the primary drivers, leading to the formation of robust one-dimensional (1D) chains. nih.gov

The packing of these 1D hydrogen-bonded chains is then influenced by weaker interactions such as π-stacking and potential halogen bonds. The flexibility of the molecule, particularly the rotational freedom of the phenyl rings, allows for different packing arrangements, which can lead to polymorphism—the existence of multiple crystal forms with the same chemical composition but different solid-state structures. The trimorphism observed in the closely related N-[(1S)-1-phenylethyl]benzamide highlights how subtle conformational changes can lead to different packing of the fundamental 1D chains. nih.gov

Cocrystal Formation and Host-Guest Chemistry with Select Chemical Entities

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. The benzamide functional group in this compound is an excellent candidate for forming cocrystals, as the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Investigations into the cocrystallization of benzamide with substituted benzoic acids have shown that the formation of cocrystals is more successful when the benzoic acid coformer has electron-withdrawing substituents. rsc.org This suggests that tuning the electronic properties of the coformer can be a key strategy in successfully designing cocrystals of this compound.

Potential coformers could be selected to form robust hydrogen-bonded synthons with the amide group, such as the common acid-amide or amide-amide synthons. For example, dicarboxylic acids are often used as coformers with amides. The presence of the chloro-substituent and the two phenyl rings also provides sites for halogen bonding and π-stacking interactions with suitable coformers, offering multiple avenues for designing novel multi-component crystalline materials. While specific studies on the cocrystals of this compound are not available, the principles of supramolecular synthon design provide a rational basis for the selection of potential coformers.

Chemical Reactivity, Derivatization, and Functionalization

Reactions at the Amide Nitrogen: N-Alkylation and N-Acylation

The secondary amide functionality in 3-chloro-N-(1-phenylethyl)benzamide provides a site for further substitution on the nitrogen atom. These reactions, namely N-alkylation and N-acylation, proceed by first deprotonating the amide proton to form a more nucleophilic amidate anion.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under various conditions. A common method involves the use of a strong base to generate the amidate, followed by reaction with an alkyl halide. For instance, N-alkylation of secondary amides can be performed using sodium hydride (NaH) to form the sodium salt of the amide, which then reacts with an alkyl halide. Phase-transfer catalysis (PTC) offers a milder alternative, where a mixture of the amide, an alkyl halide, a solid base like potassium hydroxide (B78521), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can be used, sometimes accelerated by microwave irradiation. Another approach involves the use of secondary alcohols as alkylating agents in the presence of an iron(III) chloride hexahydrate/glycerol deep eutectic solvent, which serves as both the reaction medium and catalyst. A selective Hofmann N-alkylation has also been reported for poorly nucleophilic amines and amides using catalytic amounts of alkyl halides in the presence of alcohols, which avoids the need for large amounts of strong bases and alkylating agents.

N-Acylation: The introduction of an acyl group to the amide nitrogen to form an N-acylamide or imide derivative is also a feasible transformation. This typically requires the activation of a carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent. N-acylbenzotriazoles, which can be prepared from carboxylic acids, are effective acylating agents for primary and secondary amines, and could likely be applied to the N-acylation of this compound. The direct N-acylation of amides can be challenging due to the reduced nucleophilicity of the amide nitrogen compared to amines. However, methods for the N-acylation of various nitrogen-containing heterocycles have been developed and could potentially be adapted.

Reactions at the Aromatic Rings

The two aromatic rings in this compound present opportunities for further functionalization through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The outcome of electrophilic aromatic substitution (EAS) on either of the phenyl rings is directed by the existing substituents. The general mechanism for these reactions involves the generation of a strong electrophile that is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. Subsequent loss of a proton restores the aromaticity.

On the N-(1-phenylethyl) ring, the alkylamide substituent is generally considered to be an ortho-, para-directing activator. The alkyl group is weakly electron-donating, and the nitrogen lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions are often incompatible with strongly deactivated rings.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for halogenated analogs)

The chlorine atom on the benzoyl ring provides a handle for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction typically employs a palladium catalyst to couple an organoboron reagent (like a boronic acid or ester) with an organic halide.

For a halogenated analog of this compound, a typical Suzuki-Miyaura reaction would involve the palladium-catalyzed coupling of the aryl chloride with an arylboronic acid in the presence of a base. While aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the reaction. The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Hydrolysis and Stability Studies under Various Chemical Conditions

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 3-chlorobenzoic acid and 1-phenylethylamine (B125046). Amides are generally resistant to hydrolysis in neutral water, but the reaction is accelerated in the presence of acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps lead to the formation of the carboxylic acid and the protonated amine.

Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amidate anion, which is subsequently protonated by the solvent or upon workup to give the free amine. The other product is the carboxylate salt, which is protonated in a final workup step to give the carboxylic acid.

The rate of hydrolysis can be influenced by the electronic and steric effects of the substituents on the amide. For N-substituted benzamides, the presence of electron-withdrawing or electron-donating groups on the aromatic rings can affect the stability of the transition states and intermediates, thereby altering the reaction rate.

Conversion into Advanced Organic Precursors or Scaffolds for Chemical Synthesis

This compound can serve as a valuable starting material for the synthesis of more complex molecules and scaffolds.

Reduction of the Amide: The amide functionality can be reduced to the corresponding amine, N-(3-chlorobenzyl)-1-phenylethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar, electron-withdrawing amide group into a flexible, electron-donating secondary amine, significantly altering the molecule's chemical and physical properties.

Functional Group Interconversion: The chloro substituent on the benzoyl ring can be replaced with other functional groups through nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions as described in section 7.2.2. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, cyano, and amino groups, thereby creating a library of analogs.

Building Block for Bioactive Molecules: Benzamide (B126) derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound make it a potential precursor for the development of new pharmaceutical agents. For instance, the phenylethylamine moiety is a common feature in many neurologically active compounds. By modifying the substitution pattern on the aromatic rings and the amide nitrogen, new compounds with tailored biological activities can be synthesized.

Advanced Research Applications Non Biological/non Clinical

Role as Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial in pharmaceuticals and fine chemicals. The N-(1-phenylethyl)benzamide scaffold is a well-established chiral motif. The presence of the chiral (1-phenylethyl)amine moiety in 3-chloro-N-(1-phenylethyl)benzamide is of significant interest for its potential role in forming chiral metal complexes.

Detailed Research Findings:

While no specific studies detailing the use of this compound as a ligand in asymmetric catalysis have been identified, the broader class of chiral benzamide (B126) derivatives has been explored. For instance, chiral ligands are designed to create a specific three-dimensional environment around a metal center, which can effectively control the stereochemical outcome of a catalytic reaction. The nitrogen and oxygen atoms of the amide group in this compound can act as coordination sites for a metal.

The introduction of a chlorine atom at the 3-position of the benzoyl ring can influence the catalytic activity and selectivity through electronic and steric effects. The electron-withdrawing nature of the chlorine atom can modulate the electron density at the metal center, which in turn can affect the catalytic cycle. Reviews of chiral ligand design frequently highlight the importance of such electronic tuning to optimize catalyst performance. nih.govdntb.gov.uamdpi.com The steric bulk of the entire ligand, including the substituted phenyl ring, plays a crucial role in creating the chiral pocket necessary for enantioselective transformations.

Table 1: Potential Asymmetric Catalytic Reactions for Ligand Exploration

Catalytic ReactionPotential Metal CenterRationale for Application
Asymmetric HydrogenationRhodium, Iridium, RutheniumThe N-H and C=O groups could provide bidentate coordination, creating a stable chiral complex for the reduction of prochiral olefins or ketones.
Asymmetric Allylic AlkylationPalladiumThe ligand could influence the stereochemistry of nucleophilic attack on a π-allyl palladium intermediate.
Asymmetric CyclopropanationCopper, RhodiumThe chiral environment created by the ligand could control the facial selectivity of carbene addition to an olefin.
Asymmetric C-H FunctionalizationPalladium, RhodiumThe ligand could enable enantioselective activation and functionalization of C-H bonds. mdpi.com

It is important to note that the actual efficacy of this compound in these roles would require empirical validation through synthesis and catalytic testing.

Application in Materials Science

The self-assembly properties of molecules are fundamental to the development of new materials. Chiral molecules, in particular, can form highly ordered supramolecular structures with unique optical and physical properties.

Liquid Crystal Formation:

Chiral dopants are often used to induce the formation of cholesteric (chiral nematic) liquid crystal phases from achiral nematic hosts. mdpi.comresearchgate.net The helical twisting power of a chiral dopant is highly dependent on its molecular structure. The chiral nature of this compound makes it a candidate for investigation as a chiral dopant. A study involving the synthesis of a chiral imine from 1-phenylethylamine (B125046) demonstrated its ability to induce a helical structure in a nematic liquid crystal host. walisongo.ac.id This suggests that this compound could similarly impart chirality to a liquid crystalline phase. The chlorine substituent could influence intermolecular interactions, such as dipole-dipole interactions and π-π stacking, which are critical for the stability and pitch of the resulting chiral phase.

Polymer Chemistry:

In polymer chemistry, chiral monomers can be used to synthesize polymers with helical structures or other forms of macromolecular chirality. While there is no direct evidence of this compound being used as a monomer, its structure contains a reactive amide proton that could potentially be involved in polymerization reactions, or the entire molecule could be incorporated as a chiral side chain in a polymer backbone. The rigidity of the benzamide core and the presence of the chloro-substituent could impact the thermal and mechanical properties of such a polymer.

A related area of interest is the study of polymorphism in crystalline organic solids. Research on the closely related N-[(1S)-1-phenylethyl]benzamide has revealed conformational trimorphism, where different crystal packing arrangements are adopted. nih.gov Such polymorphic behavior is of great importance in materials science, as different polymorphs can have distinct physical properties. The introduction of a chlorine atom in this compound would likely alter the crystal packing and could lead to its own unique polymorphic forms with potentially useful material properties.

Exploration in Chemical Sensing and Molecular Recognition Systems

The principles of molecular recognition are central to the development of chemical sensors. Chiral recognition, the ability of a chiral host molecule to selectively bind to one enantiomer of a chiral guest molecule, is a particularly important area of research.

Purely Chemical Interactions:

Chiral benzamide derivatives have been investigated as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy. This application relies on the formation of transient diastereomeric complexes between the chiral host and the enantiomers of a chiral analyte, which results in distinguishable NMR signals. The amide group of this compound can act as a hydrogen bond donor and acceptor, while the phenyl rings can participate in π-π stacking interactions. These non-covalent interactions are key to molecular recognition.

The chlorine atom could further enhance the recognition capabilities. It can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in supramolecular chemistry and materials science. The specific electronic and steric environment created by the combination of the chiral phenylethyl group and the chlorobenzamide moiety could lead to selective binding of certain guest molecules.

Table 2: Potential Molecular Recognition Applications

Application AreaPrinciple of OperationPotential Guest Molecules
Chiral NMR Solvating AgentFormation of diastereomeric complexes leading to chemical shift differences.Chiral alcohols, amines, carboxylic acids.
Chiral Stationary Phase in ChromatographyDifferential interaction with enantiomers leading to separation.Racemic mixtures of various organic compounds.
Chemical Sensor for Specific AnalytesSelective binding event leading to a detectable signal (e.g., optical or electrochemical change).Small organic molecules, metal ions.

Current Research Challenges and Future Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents (e.g., HATU), which generate significant chemical waste. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a critical area for improving sustainability in chemical manufacturing. sigmaaldrich.commdpi.com

Future research on 3-chloro-N-(1-phenylethyl)benzamide should focus on moving beyond these conventional routes. Promising directions include:

Catalytic Direct Amidation: The direct condensation of 3-chlorobenzoic acid and 1-phenylethanamine using catalysts is a highly atom-economical approach. Research into novel catalysts, such as those based on boronic acids or ruthenium, could provide efficient, waste-free pathways. sigmaaldrich.com Solvent-free methods, for instance, using boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335) or an amine, represent another green chemistry approach that minimizes environmental impact. semanticscholar.orgbohrium.com

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field that offers high selectivity under mild, aqueous conditions. rsc.orgrsc.org Exploring enzymes that can accept 3-chlorobenzoic acid and 1-phenylethanamine as substrates could lead to exceptionally green and sustainable synthetic processes. rsc.org

Alternative Feedstocks: Investigating synthetic routes that start from more fundamental precursors, such as the dehydrogenative coupling of 3-chlorobenzyl alcohol and 1-phenylethanamine, could offer novel, efficient pathways with dihydrogen as the only byproduct. sigmaaldrich.com Similarly, developing methods for direct amidation from simple esters in environmentally benign solvents like water presents another sustainable alternative. chemrxiv.org

The challenge lies in developing catalytic systems with broad substrate scope and high functional group tolerance that remain active for this specific, sterically demanding chiral amine and substituted benzoic acid.

Exploration of Novel Spectroscopic Techniques for Enhanced Structural Insight

While standard spectroscopic methods like NMR and IR are routinely used, advanced techniques can offer unprecedented detail about the structure, dynamics, and solid-state properties of this compound.

Solid-State NMR (SSNMR): A close analogue, N-[(1S)-1-phenylethyl]benzamide, is known to exhibit conformational trimorphism. Solid-state NMR is exceptionally sensitive to the local molecular environment and is a powerful tool for identifying and characterizing different polymorphic forms that may not be distinguishable by other methods. jocpr.comresearchgate.netnih.gov SSNMR can determine the number of non-equivalent molecules in a crystal's asymmetric unit (Z') and probe subtle differences in molecular packing and conformation. nih.gov Advanced SSNMR experiments, like 1H–14N dipolar-based heteronuclear multiple quantum coherence (D-HMQC), can reveal specific intermolecular correlations and hydrogen bonding patterns in the crystal lattice. jst.go.jp

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are highly sensitive to the chiral nature of the molecule. Applying these methods to this compound would provide detailed information on its absolute configuration and solution-state conformation, which is crucial for understanding its interactions in chiral environments.

Advanced Mass Spectrometry: Ion Mobility-Mass Spectrometry (IM-MS) can separate ions based on their size and shape (collision cross-section), providing an additional dimension of structural information beyond the mass-to-charge ratio. This could be used to distinguish between different conformers or supramolecular assemblies of the compound in the gas phase.

The primary challenge is correlating these advanced spectroscopic signatures with precise structural features, often requiring synergy with high-level computational modeling.

Integration of Advanced Machine Learning and AI in Computational Predictions

Prediction of Physicochemical Properties: ML models can be trained to predict properties like solubility, melting point, and toxicity with increasing accuracy, reducing the need for extensive experimental work. mit.edunurixtx.com Recently developed platforms like ChemXploreML aim to make these predictive tools more accessible to chemists without requiring extensive programming expertise. mit.edu

Spectroscopic Prediction: While DFT calculations are the standard for predicting NMR spectra, they can be computationally expensive, especially for flexible molecules. nih.gov ML models are being developed that can predict NMR and other spectra thousands of times faster than traditional methods, facilitating real-time analysis and structural verification. arxiv.orgresearchgate.netfrontiersin.org

Crystal Structure Prediction (CSP): Predicting how a molecule will crystallize is a major challenge in materials science. arxiv.org AI-driven CSP algorithms are emerging that can generate and rank potential crystal structures, including different polymorphs, with greater efficiency than ever before. arxiv.orgdigitellinc.comacs.orgnih.gov Applying these methods to this compound could help identify stable polymorphic forms and understand the factors driving their formation. acs.org

Design of Tailored Supramolecular Architectures with Tunable Properties

The solid-state arrangement of molecules, governed by intermolecular interactions, dictates the material's bulk properties. The amide group is a robust hydrogen bond donor (N-H) and acceptor (C=O), often leading to predictable supramolecular synthons.

Hydrogen Bonding Networks: In related benzamide (B126) structures, intermolecular N–H···O hydrogen bonds are a dominant feature, often linking molecules into infinite chains or dimers. mdpi.comnih.gov For this compound, a key research direction is to understand how the interplay between the chiral phenylethyl group and the 3-chloro substituent influences the packing of these hydrogen-bonded chains.

Influence of the Chloro Substituent: The chlorine atom can participate in weaker interactions, such as halogen bonding, which can compete with or complement the primary hydrogen bonds. acs.orgmdpi.comnih.gov Investigating how the 3-chloro position influences crystal packing compared to other isomers (2-chloro or 4-chloro) or the non-halogenated parent compound is a key area of inquiry. researchgate.net This could lead to the rational design of co-crystals where the chlorine atom acts as a specific interaction site.

Polymorphism Control: The related N-[(1S)-1-phenylethyl]benzamide exhibits conformational polymorphism, where different crystal forms arise from rotations of the phenyl rings. A significant challenge is to control the crystallization conditions (e.g., solvent, temperature) for this compound to selectively produce desired polymorphs with specific properties.

Future work will involve systematic crystallization studies combined with detailed structural analysis and computational energy landscape mapping to predict and create novel solid forms.

Discovery of New Chemical Reactivity Profiles and Synthetic Utility

Beyond its fundamental structure, this compound possesses several functional groups that can be exploited for further synthetic transformations.

Directed ortho-Metalation (DoM): The amide group is a powerful directing group in ortho-lithiation reactions. uwindsor.caacs.orgwikipedia.orgbaranlab.org A future research avenue would be to use the amide moiety in this compound to direct metalation to the C2 position of the benzoyl ring, allowing for the introduction of a wide range of electrophiles at this position. This would provide a route to highly functionalized, polysubstituted aromatic compounds.

N-Acyliminium Ion Chemistry: The amide functionality can be a precursor to highly reactive N-acyliminium ions. acs.orgresearchgate.net Developing methods to generate and trap these intermediates from this compound could open pathways to complex nitrogen-containing heterocyclic structures, which are prevalent in bioactive molecules. miami.eduacs.org

Cross-Coupling Reactions: The chloro-substituent on the benzoyl ring can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would allow for the late-stage functionalization of the molecule, enabling the synthesis of diverse derivatives for screening in materials science or medicinal chemistry applications.

Chiral Ligand or Catalyst Development: The chiral nature of the compound suggests its potential use as a scaffold for developing new chiral ligands for asymmetric catalysis or as an organocatalyst itself, potentially after modification into a thioamide or other functional group.

Exploring these reactivity profiles will unlock the full synthetic potential of this compound as a versatile building block.

Compound Names

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., chloro and phenylethyl groups) via chemical shifts and coupling patterns .
  • X-ray diffraction : Single-crystal analysis resolves molecular conformation, dihedral angles between aromatic rings, and intermolecular interactions (e.g., hydrogen bonds) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 288.0895) and fragmentation patterns .

How do key functional groups in this compound influence its chemical reactivity and biological interactions?

Basic Research Question

  • Chloro substituent : Enhances electrophilicity for nucleophilic aromatic substitution and modulates lipophilicity, affecting membrane permeability .
  • Amide linkage : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and stabilizes crystal packing via N–H···O interactions .
  • Phenylethyl group : Contributes to steric bulk, influencing binding selectivity and metabolic stability .

How can researchers address discrepancies in reported biological activities of this compound across studies?

Advanced Research Question

  • Comparative assays : Standardize in vitro protocols (e.g., IC50_{50} measurements under identical pH, temperature, and solvent conditions) to minimize variability .
  • Purity validation : Use HPLC with UV/Vis detection to confirm >98% purity, as impurities (e.g., unreacted amine) may skew bioactivity results .
  • Computational docking : Perform molecular dynamics simulations to assess binding modes across homologs of the target protein (e.g., GPR139 receptor variants) .

What structure-activity relationships (SAR) have been identified for this compound in modulating biological targets?

Advanced Research Question

  • Substituent position : Para-chloro on the benzamide ring increases target affinity (e.g., GPR139 EC50_{50} = 16 nM) compared to ortho/meta positions .
  • Phenylethyl stereochemistry : (S)-enantiomers show higher selectivity due to optimized hydrophobic interactions in chiral binding pockets .
  • Amide modifications : Replacing the amide with sulfonamide reduces potency, highlighting the critical role of hydrogen-bond donor capacity .

How can crystallographic data resolve conflicting reports on the molecular conformation of this compound?

Advanced Research Question

  • Dihedral angle analysis : X-ray structures reveal planar amide groups (r.m.s. deviation <0.02 Å) and inter-ring angles (e.g., 15.2° vs. 8.2°), clarifying conformational flexibility .
  • Intermolecular interactions : Weak C–H···O and N–H···O hydrogen bonds stabilize specific packing motifs, which may explain polymorphism or solvent-dependent conformations .
  • Software tools : Use SHELXL for refinement and Mercury for visualizing non-covalent interactions (e.g., Cl···Cl distances >3.8 Å exclude halogen bonding) .

What methodological approaches are recommended for studying the pharmacokinetics of this compound?

Advanced Research Question

  • BBB penetration : Assess logP (calculated ~3.2) and P-gp efflux ratios using MDCK-MDR1 cell monolayers .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and identify major CYP450 metabolites via LC-MS/MS .
  • Oral bioavailability : Conduct pharmacokinetic studies in rodents, monitoring plasma concentration-time profiles after single-dose administration .

How do intermolecular interactions in the crystal lattice influence the solid-state properties of this compound?

Advanced Research Question

  • Hydrogen bonding : C(7) chains along [010] via C10–H10···O1 interactions enhance thermal stability (melting point >390 K) .
  • Packing efficiency : Tight herringbone arrangements reduce free volume, increasing density (~1.57 Mg/m3^3) and mechanical hardness .
  • Solvent effects : Polar solvents (e.g., acetonitrile) favor specific polymorphs by templating hydrogen-bond networks during crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.